Arazasetron besylate

Description

Contextualizing Sensorineural Hearing Loss Pathophysiology

Sensorineural hearing loss, the most prevalent type of hearing impairment, results from damage to the delicate structures of the inner ear, including the sensory hair cells and spiral ganglion neurons within the cochlea, or to the auditory nerve itself. researchgate.net This damage can be triggered by a multitude of factors such as overexposure to loud noise, treatment with certain ototoxic drugs, infections, and age-related degeneration. researchgate.netumich.edu

At the cellular level, the final common pathways leading to the death of these essential auditory cells often involve several key mechanisms:

Apoptosis: This programmed cell death is a major contributor to the loss of hair cells following insults like noise trauma and ototoxic drug exposure. sensorion.comclinicaltrials.gov The process can be initiated by intrinsic pathways, which involve the release of pro-death proteins from the mitochondria, or extrinsic pathways activated by external signals. frontiersin.org

Oxidative Stress: The cochlea's high metabolic rate makes it particularly vulnerable to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. umich.edu Excessive ROS can damage cellular components, leading to apoptosis and inflammation. umich.edu

Inflammation: An inflammatory response, characterized by the production of pro-inflammatory cytokines, can be triggered in the inner ear by factors like noise exposure and ototoxicity, contributing to tissue damage. researchgate.net

Glutamate-Induced Excitotoxicity: Excessive release of the neurotransmitter glutamate (B1630785) at the synapse between inner hair cells and auditory neurons, often occurring after noise overstimulation, can lead to neuronal damage and death. researchgate.net

Understanding these intricate pathophysiological processes is crucial for the development of targeted therapies aimed at protecting the inner ear from damage.

Overview of R-Azasetron Besylate (SENS-401) as an Investigational Otoprotectant

R-Azasetron besylate, designated as SENS-401 in clinical development, is an orally available small molecule being investigated for its potential to protect and preserve inner ear tissue. sensorion.comhearingreview.com It is the R-enantiomer of azasetron (B53510), a compound that belongs to the setron family of drugs. sensorion.combiospace.com Pharmacological studies have indicated a potentially superior profile for SENS-401 compared to the other enantiomer or the racemic mixture. biospace.com

The proposed otoprotective effects of SENS-401 are attributed to its dual mechanism of action:

5-HT3 Receptor Antagonism: SENS-401 acts as an antagonist of the serotonin (B10506) 5-HT3 receptor. sensorion.com These receptors are ligand-gated ion channels found in the nervous system. nih.govwikipedia.org In the auditory system, 5-HT3A receptors are expressed on medial olivocochlear (MOC) neurons, which are part of an efferent feedback loop that helps protect the cochlea from acoustic trauma. nih.gov

Calcineurin Inhibition: The compound also exhibits calcineurin inhibiting properties. sensorion.comnih.gov Calcineurin is a calcium-dependent protein phosphatase that, when activated by cellular stress signals like those from noise exposure, can trigger apoptotic cell death pathways in auditory hair cells. umich.edufrontiersin.orgnih.gov

By targeting these two distinct pathways, SENS-401 is hypothesized to offer a multi-faceted approach to preventing the cellular damage that underlies various forms of sensorineural hearing loss. The investigational drug has been studied in the context of sudden sensorineural hearing loss (SSNHL), cisplatin-induced ototoxicity (CIO), acoustic trauma, and for the preservation of residual hearing in patients receiving cochlear implants. sensorion.combiospace.comnih.govsensorion.com

Research Findings on R-Azasetron Besylate (SENS-401)

The otoprotective potential of SENS-401 has been evaluated in both preclinical animal models and human clinical trials.

Preclinical Research

Preclinical studies in animal models of hearing loss have provided foundational evidence for the potential efficacy of SENS-401.

In a rat model of cisplatin-induced hearing loss, oral administration of SENS-401 demonstrated significant protective effects. The treatment was associated with an improvement in the auditory brainstem response (ABR) threshold shift by up to 30 dB and a notable reduction in the loss of distortion product otoacoustic emission (DPOAE) amplitude by up to 19 dB compared to placebo. nih.gov Furthermore, a significantly higher number of surviving outer hair cells were observed in the SENS-401 treated group, with as much as an 11-fold increase in the basal turn of the cochlea. nih.gov Importantly, SENS-401 did not interfere with the cytotoxic effects of cisplatin (B142131) in cancer cell lines, suggesting it may not compromise the efficacy of chemotherapy. nih.gov

Preclinical Efficacy of SENS-401 in Cisplatin-Induced Hearing Loss in Rats

| Parameter | Outcome in SENS-401 Treated Group vs. Placebo | Reference |

|---|---|---|

| Auditory Brainstem Response (ABR) Threshold Shift | Up to 30 dB improvement | nih.gov |

| Distortion Product Otoacoustic Emission (DPOAE) Amplitude Loss | Up to 19 dB improvement | nih.gov |

| Outer Hair Cell (OHC) Survival (Basal Turn) | Up to 11-fold more surviving cells | nih.gov |

In a rat model of severe acoustic trauma, SENS-401 also showed significant otoprotective capabilities. nih.gov Treatment with SENS-401 resulted in improved ABR threshold shift and recovery. nih.gov The study also highlighted a marked improvement in DPOAE amplitude loss and recovery. nih.gov A key finding was the significant increase in the number of surviving outer hair cells, with up to 5.3-fold more cells in the basal turn of the cochlea compared to placebo, even when treatment was delayed for up to 96 hours after the noise exposure. nih.gov

Preclinical Efficacy of SENS-401 in Acoustic Trauma-Induced Hearing Loss in Rats

| Parameter | Outcome in SENS-401 Treated Group vs. Placebo | Reference |

|---|---|---|

| Auditory Brainstem Response (ABR) Threshold Recovery | Statistically significant improvement after 28 days of treatment | nih.gov |

| Distortion Product Otoacoustic Emission (DPOAE) Amplitude Recovery | Significant improvement after 14 days of treatment | nih.gov |

| Outer Hair Cell (OHC) Survival (Basal Turn) | Up to 5.3-fold more surviving cells with treatment delayed up to 96 hours | nih.gov |

Clinical Research

The promising preclinical results led to the evaluation of SENS-401 in several clinical trials for different types of sensorineural hearing loss.

The AUDIBLE-S study, a Phase 2b trial, investigated the efficacy of SENS-401 in patients with sudden sensorineural hearing loss (SSNHL). nih.gov While the trial did not meet its primary endpoint of a 15 dB improvement in pure tone audiometry (PTA) at the end of the 4-week treatment period, post-hoc analyses suggested clinically relevant positive effects in patients with idiopathic SSNHL, particularly during the 8-week follow-up period after treatment completion. nih.govq4cdn.com

A Phase 2a proof-of-concept study evaluated SENS-401 for the preservation of residual hearing in patients undergoing cochlear implantation . biospace.com The study's primary endpoint was met, confirming that orally administered SENS-401 crossed the labyrinth barrier and was present in the perilymph of the inner ear at potentially therapeutic concentrations. sensorion.comnih.gov Final results showed that the reduction in residual hearing loss was consistently better in the SENS-401 treated group at all frequencies. sensorion.com For instance, six weeks after implantation, the mean hearing loss at 500 Hz was 19 dB in the treated group compared to 32 dB in the control group. biospace.com

The NOTOXIS trial is a Phase 2a study evaluating the efficacy of SENS-401 in preventing cisplatin-induced ototoxicity (CIO) in adult patients with neoplastic disease. clinicaltrials.govnih.gov Preliminary data from this trial have indicated a favorable safety profile for SENS-401 when administered continuously for up to 11 weeks in patients undergoing cisplatin-based chemotherapy. nih.gov The trial is designed to assess endpoints including the rate and severity of ototoxicity and changes in pure tone audiometry. q4cdn.com

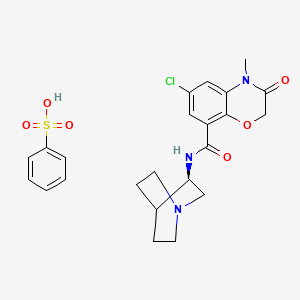

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2025360-91-0 |

|---|---|

Molecular Formula |

C23H26ClN3O6S |

Molecular Weight |

508.0 g/mol |

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;benzenesulfonic acid |

InChI |

InChI=1S/C17H20ClN3O3.C6H6O3S/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;7-10(8,9)6-4-2-1-3-5-6/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1-5H,(H,7,8,9)/t13-;/m0./s1 |

InChI Key |

GFVBDLIBPSGFDL-ZOWNYOTGSA-N |

Isomeric SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.C1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of R Azasetron Besylate

Ligand-Receptor Interactions and Binding Affinity Profiling

The interaction of R-Azasetron besylate with specific receptors is central to its mechanism of action, particularly its potent antagonism of the serotonin (B10506) 5-HT3 receptor.

R-Azasetron besylate is a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. altamiratherapeutics.com The racemic form, azasetron (B53510), demonstrates a high binding affinity for this receptor, with a reported pKi value of 9.27. lifescienceleader.com Further studies using radioligand binding assays in rat small intestine preparations determined a Ki (inhibition constant) value of 0.33 nM for azasetron, underscoring its strong competitive binding to the 5-HT3 receptor. patsnap.com This antagonism of 5-HT3 receptors, which are located on vagus nerve terminals and in the chemoreceptor trigger zone of the brain, is the basis of its established antiemetic effects. sec.govaltamiratherapeutics.com In the context of the inner ear, this mechanism is believed to contribute to its protective effects. pharmaceutical-business-review.com

| Receptor Target | Binding Affinity (Azasetron) |

| Serotonin 5-HT3 Receptor | pKi = 9.27 lifescienceleader.com |

| Serotonin 5-HT3 Receptor | Ki = 0.33 nM patsnap.com |

This table displays binding affinity data for azasetron, the racemic compound from which R-Azasetron besylate is derived.

The histamine (B1213489) H4 receptor is a target for treating inflammatory conditions and vestibular disorders due to its role in modulating immune responses. google.comresearchgate.net While some drug databases list azasetron besylate as a histamine H4 receptor antagonist, the preponderance of scientific literature and information from the developing company, Sensorion, distinguishes this activity. orcid.org Sensorion's pipeline identifies SENS-401 (R-Azasetron besylate) as a 5-HT3 receptor antagonist and calcineurin inhibitor, while a different compound, SENS-111, is specified as their first-in-class histamine H4 receptor antagonist. lifescienceleader.compharmaceutical-business-review.com Therefore, the core, well-documented molecular targets for R-Azasetron besylate are the serotonin 5-HT3 receptor and calcineurin.

Intracellular Signaling Modulation

Beyond receptor antagonism, R-Azasetron besylate modulates key intracellular signaling pathways involved in cell survival and inflammation, particularly within the sensitive environment of the inner ear.

R-Azasetron besylate functions as an orally active calcineurin inhibitor. sensorion.comorcid.orgglobaldata.com Calcineurin is a calcium-dependent serine/threonine phosphatase that plays a critical role in numerous cellular processes. sec.gov In the inner ear, the activation of calcineurin is a key step in pathways leading to structural degeneration, synaptic uncoupling, and the induction of apoptosis in sensory hair cells, ultimately causing hearing loss. sec.gov By targeting and inhibiting the activation of calcineurin, R-Azasetron besylate blocks these downstream pathological events, thereby preventing inner ear lesions and nerve degeneration. sec.gov This mechanism is fundamental to its otoprotective (hearing-protective) potential.

The loss of auditory hair cells in the cochlea, a primary cause of sensorineural hearing loss, often occurs through apoptosis, or programmed cell death. google.comnih.gov Pathological insults such as cisplatin (B142131) chemotherapy and severe acoustic trauma trigger common apoptotic pathways in the inner ear. R-Azasetron besylate has demonstrated a capacity to protect these vital cells by modulating these pathways.

Its inhibitory effect on calcineurin is directly linked to preventing the induction of apoptosis. sec.gov By blocking this pathway, the compound helps maintain the integrity and survival of cochlear hair cells. sec.gov Preclinical studies have confirmed that R-Azasetron besylate effectively reduces cisplatin-induced hearing loss and cochlear damage. orcid.org Furthermore, in models of severe acoustic trauma, treatment with R-Azasetron besylate resulted in a significantly higher number of surviving outer hair cells compared to placebo, with as much as a 5.3-fold increase in the basal turn of the cochlea.

Cellular damage and apoptosis within the inner ear inevitably trigger local inflammatory responses, mediated by immune cells like macrophages, which can contribute to further tissue damage and hearing loss. While R-Azasetron besylate's primary mechanism is not direct anti-inflammation, its ability to prevent the initial cell death and tissue injury has a consequential anti-inflammatory effect. By preserving the structural integrity of the cochlea and preventing the release of damage-associated molecular patterns, it mitigates the triggers for the inflammatory cascade.

Structure-Activity Relationship (SAR) Investigations

The pharmacological profile of R-Azasetron besylate, a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, is intrinsically linked to its distinct three-dimensional structure. Structure-activity relationship (SAR) studies, which explore how chemical structure modifications affect biological activity, have been instrumental in elucidating the molecular determinants of its interaction with the 5-HT3 receptor. These investigations have focused on aspects of stereochemistry and the identification of key structural motifs, or pharmacophore elements, that are essential for high-affinity binding and antagonist function.

Azasetron possesses a chiral center at the 3-position of the 1-azabicyclo[2.2.2]octane moiety. Consequently, it exists as two enantiomers: (R)-azasetron and (S)-azasetron. R-Azasetron besylate is the formulation containing the (R)-enantiomer. The spatial arrangement of the atoms at this chiral center plays a significant role in the molecule's ability to bind effectively to the 5-HT3 receptor, a phenomenon known as stereoselective activity.

While direct comparative binding studies on the enantiomers of azasetron itself are not extensively reported in publicly available literature, research on closely related series of 5-HT3 receptor antagonists provides compelling evidence for enantiomeric specificity. In a study on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, it was demonstrated that compounds incorporating the (S)-1-azabicyclo[2.2.2]octan-3-yl moiety exhibited greater potency as 5-HT3 receptor antagonists compared to their (R)-counterparts. researchgate.netamazonaws.com This suggests that the stereochemistry of the quinuclidine (B89598) ring system is a critical factor for optimal interaction with the receptor.

Given that R-Azasetron contains the (R)-enantiomer of the 1-azabicyclo[2.2.2]octan-3-yl group, the findings from analogous compounds would imply that the (S)-enantiomer of azasetron might exhibit higher affinity for the 5-HT3 receptor. However, it is important to note that R-Azasetron besylate itself is a potent antagonist, indicating that the (R)-configuration still permits effective binding and blockade of the 5-HT3 receptor. wikipedia.orgnih.govnih.gov The specific therapeutic advantages of the R-enantiomer may be related to other pharmacokinetic or pharmacodynamic properties beyond just receptor affinity.

Table 1: Stereoselectivity in 5-HT3 Receptor Antagonists

| Compound Series | More Potent Enantiomer at 1-azabicyclo[2.2.2]octan-3-yl position | Reference |

| N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides | (S) | researchgate.netamazonaws.com |

This table illustrates the stereoselective preference observed in a class of compounds structurally related to azasetron, highlighting the importance of the stereochemistry of the quinuclidine moiety for 5-HT3 receptor antagonism.

The interaction of R-Azasetron besylate with the 5-HT3 receptor is governed by a specific arrangement of chemical features within its structure, collectively known as a pharmacophore. SAR studies on a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, the core structure of azasetron, have identified several key elements crucial for potent antagonist activity. amazonaws.comnih.gov

The essential pharmacophoric features of R-Azasetron besylate for 5-HT3 receptor engagement include:

The 1-azabicyclo[2.2.2]octan-3-yl Moiety: This bulky, basic, and rigid bicyclic amine structure is a critical component for high-affinity binding. Its nitrogen atom is believed to interact with the receptor, likely through ionic or hydrogen bonding. Studies have shown that derivatives bearing this moiety exhibit more potent antagonistic activity compared to those with other basic groups. researchgate.net

The Carboxamide Linker: The amide group at the 8-position of the benzoxazine (B1645224) ring serves as a crucial linker, appropriately positioning the basic quinuclidine moiety relative to the aromatic ring system.

The 4-Methyl Group on the Benzoxazine Ring: The presence of a methyl group at the 4-position of the 1,4-benzoxazine ring has been shown to be effective for antagonistic activity. researchgate.net

The 6-Chloro Substituent on the Benzoxazine Ring: A chloro group at the 6-position of the aromatic ring is another key feature that contributes to the potent 5-HT3 receptor antagonism of azasetron. researchgate.net

Table 2: Key Pharmacophore Elements of Azasetron Analogs and Their Impact on 5-HT3 Receptor Antagonism

| Structural Feature | Observation from SAR Studies | Reference |

| Basic Moiety | The 1-azabicyclo[2.2.2]oct-3-yl group at the 8-carboxamide position confers potent activity. | researchgate.net |

| Benzoxazine Ring Position 4 | A methyl group is an effective substituent. | researchgate.net |

| Benzoxazine Ring Position 6 | A chloro group is an effective substituent. | researchgate.net |

| Benzoxazine Ring System | Replacement with a 1,4-benzthiepine ring decreases affinity. | nih.gov |

| Benzoxazine Ring Position 2 | Introduction of dimethyl substituents can increase antagonistic activity. | nih.gov |

This table summarizes the structure-activity relationship findings for the core components of the azasetron molecule, identifying the key structural features required for potent 5-HT3 receptor antagonism.

Preclinical Pharmacokinetics and Pharmacodynamics of R Azasetron Besylate

In vivo Distribution and Bioavailability Studies

Distribution studies are crucial for understanding how a drug reaches its target site and at what concentrations. For R-Azasetron besylate, research has specifically examined its penetration into inner ear tissues and perilymphatic fluid, as well as comparative distribution patterns of its enantiomers.

Preclinical investigations have consistently demonstrated that R-Azasetron besylate achieves a higher concentration within the inner ear tissues and perilymph compared to its S-enantiomer or the racemic mixture. Following oral administration in rodent models, the R-enantiomer exhibits enhanced distribution to these critical auditory structures. researchgate.netresearchposters.com This increased local exposure is considered a significant factor contributing to its observed otoprotective effects in various preclinical models of hearing damage. researchposters.comresearchgate.net

One study evaluated the impact of acoustic trauma on the pharmacokinetic profile of SENS-401 (R-azasetron besylate) after oral administration in rats. The findings indicated that acoustic trauma did not significantly alter the local concentrations of SENS-401 in the inner ear tissue or perilymph, nor did it affect systemic exposure in the blood plasma. innerearbiology.eu This suggests that, under these experimental conditions, the blood-labyrinth barrier's permeability to R-azasetron besylate remained largely unaffected by the induced hearing damage.

The differential distribution of R- and S-azasetron enantiomers has been a key focus in understanding the compound's therapeutic potential. Preclinical studies in rats have shown that the R-enantiomer is significantly more distributed to the inner ear than the S-enantiomer following oral administration. researchgate.netresearchgate.net This observation is supported by findings that R-azasetron besylate (SENS-401) demonstrates superior oral absorption and higher local exposure in the perilymph and inner ear tissue compared to racemic azasetron (B53510) (SENS-218) and the S-azasetron. researchposters.com

Comparative analysis of enantiomeric distribution in plasma has also provided insights. In male Wistar rats, after a single oral dose of racemic azasetron (SENS-218), the mean relative plasma content of the S-enantiomer was slightly higher (54-55%) than that of the R-enantiomer (45-46%). researchposters.com Similarly, in human volunteers receiving a single oral dose of SENS-218, the S-enantiomer consistently showed a higher relative plasma content than the R-enantiomer, with an S:R ratio of 58% to 42% observed after four hours. researchposters.com Despite these plasma distribution differences, the R-enantiomer's enhanced penetration into inner ear tissues underscores its greater local bioavailability, which is critical for its intended therapeutic action. researchposters.comgoogle.com

Table 1: Comparative Enantiomeric Distribution in Plasma Following Oral Administration of Racemic Azasetron (SENS-218)

| Species | Administration | Enantiomer | Relative Plasma Content (%) | Time Point (Post-Dose) |

| Rat (Wistar) | Oral (10 mg/kg) | R-Azasetron | 45-46 | Single Dose |

| Rat (Wistar) | Oral (10 mg/kg) | S-Azasetron | 54-55 | Single Dose |

| Human | Oral (20 mg) | R-Azasetron | 42 | 4 hours |

| Human | Oral (20 mg) | S-Azasetron | 58 | 4 hours |

The blood-labyrinth barrier (BLB) is a critical physiological interface that regulates the passage of substances from the bloodstream into the inner ear's fluid compartments. nih.gov This barrier is composed of specialized vascular endothelial cells with tight junctions, perivascular melanocytes, pericytes, and fibrocytes, all contributing to its protective function. nih.gov Preclinical studies investigating R-azasetron besylate have implicitly or explicitly considered its ability to permeate this barrier. The observation of higher inner ear concentrations for the R-enantiomer after systemic administration suggests effective permeation of the BLB. researchgate.netresearchposters.com As noted earlier, one study found that acoustic trauma did not significantly alter the BLB permeability to R-azasetron besylate in rats, indicating a stable barrier function under those specific experimental conditions. innerearbiology.eu

Preclinical Administration Route Considerations for Otoprotection

The selection of an appropriate administration route is paramount for achieving therapeutic concentrations at the inner ear while minimizing systemic exposure and potential side effects. Preclinical research has explored both systemic and local delivery strategies for R-Azasetron besylate.

Systemic administration, particularly oral delivery, is a convenient route for drug administration. Preclinical studies have demonstrated the efficacy of oral R-Azasetron besylate (SENS-401) in protecting against hearing loss induced by ototoxic agents like cisplatin (B142131) in rat models. researchgate.netnih.gov Furthermore, the compound has shown a dose-response relationship in improving auditory brainstem response (ABR) measures after chronic oral treatment in rats. researchgate.net The pharmacokinetic profile of R-azasetron besylate following oral administration in animal models supports its potential as an orally active otoprotectant, characterized by better oral absorption and higher inner ear exposure compared to other azasetron forms. researchposters.com Pharmacokinetic studies in Wistar rats have been instrumental in characterizing these systemic absorption and distribution patterns. researchposters.comgoogle.com

Local delivery methods, such as intratympanic or intracochlear injections, are considered attractive alternatives to systemic administration for inner ear disorders. These approaches aim to maximize drug concentrations directly within the inner ear, thereby potentially enhancing therapeutic efficacy and minimizing systemic side effects. sci-hub.stfrontiersin.org Research has explored various techniques for local delivery, including diffusion across the round window membrane (RWM) following middle ear administration or direct injection into the cochlea. nih.govfrontiersin.org The RWM serves as a key pathway for drugs administered to the middle ear to reach the perilymph. nih.govsci-hub.st

While the primary focus of much preclinical research has been on oral administration, the principles of local delivery are relevant for achieving high, targeted concentrations in the inner ear. sci-hub.stfrontiersin.org The development of sustained-release formulations and advanced delivery systems, such as nanoparticles, is also being investigated to optimize local drug delivery to the inner ear. sci-hub.st The patent literature indicates that R-azasetron, in particular, has shown promising local drug exposure and therapeutic results in ear disorders when administered via routes that favor local concentration. google.com

Compound Name Table:

| Common Name | Scientific Name / Designation |

| R-Azasetron besylate | SENS-401 |

| Azasetron | Racemic Azasetron (SENS-218) |

| S-Azasetron | S-enantiomer of Azasetron |

Preclinical Efficacy and Mechanistic Studies of R Azasetron Besylate in Hearing Loss Models

Cisplatin-Induced Ototoxicity (CIO) Models

Cisplatin (B142131) is a potent and widely used chemotherapy drug for treating various solid tumors; however, its use is frequently associated with ototoxicity, leading to permanent, bilateral sensorineural hearing loss. nih.gov This adverse effect is a significant concern for patients and can limit the dosage and duration of cancer treatment. nih.govnih.gov Preclinical models of cisplatin-induced ototoxicity (CIO) are therefore crucial for the development and evaluation of protective therapies like R-Azasetron besylate.

In vitro models provide a controlled environment to investigate the direct cellular effects of compounds and to screen for potential otoprotective and cytotoxic properties. clinicaltrialsarena.com

Cochlear organ cultures, which maintain the complex structure of the inner ear outside of a living organism, are a valuable tool for assessing drug-induced damage to sensory hair cells. researchgate.net In these cultures, the organ of Corti can be exposed to ototoxic agents like cisplatin to observe the direct impact on outer and inner hair cells. researchgate.netnih.gov Studies using this model have shown that cisplatin induces a dose-dependent loss of hair cells. frontiersin.org While specific data on R-Azasetron besylate's direct effect on hair cell survival in cisplatin-treated cochlear organ cultures is not extensively detailed in the reviewed literature, in vivo studies have demonstrated significant preservation of outer hair cells in animals treated with R-Azasetron besylate. nih.gov This suggests a protective mechanism that warrants further investigation in isolated cochlear culture systems.

A critical consideration for any otoprotective agent used alongside chemotherapy is that it must not interfere with the anticancer efficacy of the chemotherapeutic drug. To this end, the effect of R-Azasetron besylate on the cytotoxicity of cisplatin was evaluated in a panel of human cancer cell lines. The study included NIH:OVCAR-3 (ovarian carcinoma), SK-N-AS (neuroblastoma), NCI-H460 (lung cancer), and FaDu (pharyngeal squamous cell carcinoma). The results indicated that the addition of R-Azasetron besylate, at concentrations up to 10 μM, did not alter the half-maximal inhibitory concentration (IC50) of cisplatin in any of the tested cancer cell lines. nih.gov This finding is crucial as it suggests that R-Azasetron besylate can be administered to protect against hearing loss without compromising the therapeutic effectiveness of cisplatin. nih.gov

Table 1: Effect of R-Azasetron Besylate on Cisplatin Cytotoxicity in Human Cancer Cell Lines

| Cell Line | Cancer Type | Impact of R-Azasetron Besylate on Cisplatin IC50 |

| NIH:OVCAR-3 | Ovarian Carcinoma | No significant impact nih.gov |

| SK-N-AS | Neuroblastoma | No significant impact nih.gov |

| NCI-H460 | Lung Cancer | No significant impact nih.gov |

| FaDu | Pharyngeal Squamous Cell Carcinoma | No significant impact nih.gov |

This table is based on data from a study where R-Azasetron besylate (up to 10 μM) was evaluated for its effect on cisplatin's cytotoxicity. nih.gov

Animal models are instrumental in assessing the physiological effects of potential otoprotective agents in a whole-organism context.

Auditory Brainstem Response (ABR) is an electrophysiological test that measures the response of the auditory nerve and brainstem pathways to sound. It is a standard method for assessing hearing thresholds in animal models of ototoxicity. clinicaltrials.gov In a rat model of cisplatin-induced hearing loss, the administration of R-Azasetron besylate demonstrated a significant protective effect on hearing thresholds. nih.gov Rats treated with cisplatin alone experienced substantial elevations in their ABR thresholds, indicating hearing loss. In contrast, animals that received R-Azasetron besylate concurrently with cisplatin showed a significant reduction in the ABR threshold shift by up to 30 dB compared to the placebo group. nih.gov

Table 2: Auditory Brainstem Response (ABR) Threshold Shift in a Rat Model of Cisplatin-Induced Ototoxicity

| Treatment Group | Mean ABR Threshold Shift Improvement (dB) vs. Placebo |

| R-Azasetron besylate (all doses) | Up to 30 dB nih.gov |

This table summarizes the protective effect of R-Azasetron besylate on hearing thresholds as measured by ABR in rats treated with cisplatin. nih.gov

Distortion Product Otoacoustic Emissions (DPOAEs) are faint sounds produced by the outer hair cells of the cochlea in response to two simultaneous tones of different frequencies. DPOAE measurements provide a non-invasive assessment of outer hair cell function, which is particularly vulnerable to cisplatin-induced damage. nih.govnih.gov In the same in vivo rat model, cisplatin treatment led to a significant loss of DPOAE amplitude, indicative of outer hair cell dysfunction. nih.gov The co-administration of R-Azasetron besylate resulted in a marked improvement, with a reduction in DPOAE amplitude loss of up to 19 dB compared to the placebo group. nih.gov This finding provides further evidence for the otoprotective capabilities of R-Azasetron besylate, specifically in preserving the function of cochlear outer hair cells. nih.gov

Table 3: Distortion Product Otoacoustic Emissions (DPOAE) Amplitude Loss in a Rat Model of Cisplatin-Induced Ototoxicity

| Treatment Group | Mean DPOAE Amplitude Loss Improvement (dB) vs. Placebo |

| R-Azasetron besylate (all doses) | Up to 19 dB nih.gov |

This table illustrates the protective effect of R-Azasetron besylate on outer hair cell function as measured by DPOAE in rats treated with cisplatin. nih.gov

In Vivo Animal Models of Cisplatin-Induced Hearing Loss

Cochlear Hair Cell Histopathology and Morphometric Analysis

Preclinical investigations into the otoprotective effects of R-azasetron besylate (also known as SENS-401) have utilized detailed histological and morphometric analyses of the cochlea to quantify the extent of cellular preservation following acoustic or chemical insults. A primary method involves the immunolabeling of hair cells with specific protein markers, followed by systematic counting to assess cell survival.

In animal models of hearing loss, cochlear tissues are processed for immunohistochemistry to identify and count surviving sensory hair cells. nih.govclinicaltrialsarena.com A key marker used in these studies is myosin-VIIa, a motor protein essential for hair cell function, which allows for clear visualization and quantification of both inner hair cells (IHCs) and outer hair cells (OHCs). nih.govclinicaltrialsarena.com Following severe acoustic trauma in rat models, morphometric analysis revealed that treatment with R-azasetron besylate led to a significantly higher number of surviving OHCs compared to placebo. nih.gov The protective effect was particularly pronounced in the basal turn of the cochlea, a region typically vulnerable to high-frequency noise damage, where up to 5.3-fold more OHCs were preserved in treated animals. nih.gov

Similar methodologies have been employed in models of cisplatin-induced hearing loss, which shares common apoptotic pathways with noise-induced hearing loss. nih.govclinicaltrialsarena.com In these studies, R-azasetron besylate treatment also resulted in a dramatic preservation of OHCs, with as much as an 11-fold increase in surviving cells in the cochlear basal turn compared to the placebo group. clinicaltrialsarena.com This consistent finding across different models of inner ear damage underscores the compound's potent ability to prevent the death of sensory hair cells. Further research has also identified changes in the levels of prestin, an OHC-specific protein, as a potential biomarker for noise-induced hearing loss, linking cellular integrity to measurable biological signals. hearingreview.com

Dose-Response Characterization in Rodent Models

The therapeutic potential of R-azasetron besylate has been characterized through dose-response studies in rodent models of severe acoustic trauma. These studies are crucial for identifying an effective therapeutic range. In a rat model of severe noise-induced hearing loss, the efficacy of R-azasetron besylate was evaluated at several different oral doses over a 28-day period. nih.gov

The tested doses included 6.6 mg/kg administered twice daily (BID), 13.2 mg/kg BID, and 26.4 mg/kg administered once daily (QD). nih.gov Auditory function was assessed using Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE) measurements. The results indicated that all tested doses of R-azasetron besylate improved the ABR threshold shift and recovery when compared to a placebo group. nih.gov After 28 days of treatment, the improvements in ABR threshold recoveries reached statistical significance (p < 0.05). nih.gov

The 13.2 mg/kg BID dose demonstrated a particularly marked improvement in the recovery of DPOAE amplitudes, which are indicative of outer hair cell function, reaching statistical significance after 14 days of treatment (p < 0.05). nih.govsensorion.com These findings establish a clear dose-dependent otoprotective effect of R-azasetron besylate in a preclinical model of severe hearing loss.

| Dose Group | Key Findings on Auditory Function | Source |

|---|---|---|

| 6.6 mg/kg BID | Improved ABR threshold shift and recovery. Statistically significant ABR recovery at Day 28. | nih.gov |

| 13.2 mg/kg BID | Improved ABR threshold shift and recovery. Markedly improved DPOAE amplitude loss and recovery (significant at Day 14). | nih.gov |

| 26.4 mg/kg QD | Improved ABR threshold shift and recovery. Statistically significant ABR recovery at Day 28. | nih.gov |

| Placebo | Served as the control group for comparison. | nih.gov |

Time-Window Efficacy Studies for Therapeutic Intervention

A critical factor for the clinical utility of any therapeutic agent for acute hearing loss is the time window within which it can be effectively administered. Preclinical studies with R-azasetron besylate have specifically investigated its efficacy when treatment is delayed following acoustic trauma. These experiments provide crucial insights into the compound's potential as a post-exposure intervention.

In a rat model of severe acoustic trauma, treatment with R-azasetron besylate (13.2 mg/kg BID) was initiated at various time points after the noise exposure: 24 hours, 72 hours, and 96 hours post-trauma. nih.gov Auditory function was monitored over a 28-day period. The study found that even when treatment was delayed, R-azasetron besylate retained significant otoprotective effects. nih.gov

Statistically significant improvements in ABR threshold shifts and recovery, as well as in DPOAE amplitude loss, were observed even when the initiation of treatment was delayed by up to 96 hours (p < 0.05). nih.gov Furthermore, significant improvements in the recovery of DPOAE amplitude occurred with a treatment delay of up to 72 hours (p < 0.05). nih.gov Histological analysis confirmed these functional results, showing significantly more surviving outer hair cells in the cochleae of rats treated with a delay of 24 to 96 hours compared to the placebo group. nih.gov These findings strongly suggest that R-azasetron besylate has a wide therapeutic window, making it a promising candidate for real-world scenarios where immediate treatment may not be possible. nih.gov

| Treatment Initiation (Post-Trauma) | Effect on ABR Thresholds | Effect on DPOAE Amplitudes | Source |

|---|---|---|---|

| Up to 96 hours | Significant improvement in threshold shift and recovery. | Significant improvement in amplitude loss. | nih.gov |

| Up to 72 hours | Significant improvement in threshold shift and recovery. | Significant improvement in amplitude loss and recovery. | nih.gov |

Noise-Induced Hearing Loss (NIHL) Models

Acoustic Trauma Protocols and Auditory Function Evaluation

Preclinical evaluation of R-azasetron besylate for noise-induced hearing loss (NIHL) has been conducted using established and rigorous animal models of acoustic trauma. nih.govbioworld.com These models are designed to replicate the cochlear damage seen in humans after exposure to dangerously loud noise. A common protocol involves exposing male Wistar rats to severe acoustic trauma consisting of octave band noise (8–16 kHz) at an intensity of 120 decibels sound pressure level (dB SPL) for a duration of 2 hours. nih.govbioworld.com This level of exposure is known to induce a significant and permanent hearing threshold shift. nih.gov

The efficacy of the therapeutic intervention is quantified by measuring auditory function at baseline (before noise exposure) and at multiple time points post-exposure. The two primary objective methods used for this evaluation are:

Auditory Brainstem Response (ABR): This test measures the electrical activity of the auditory pathway from the cochlea to the brainstem in response to sound clicks. An increase in the ABR threshold (the quietest sound that elicits a response) indicates hearing loss. nih.govnih.gov

Distortion Product Otoacoustic Emissions (DPOAEs): DPOAEs are faint sounds produced by the outer hair cells of the cochlea in response to two simultaneous tones of different frequencies. nih.gov A reduction in the DPOAE amplitude is a direct indicator of OHC damage or dysfunction. nih.govnih.gov

In the studies of R-azasetron besylate, these auditory tests were typically performed before the acoustic trauma and then at intervals, such as 14 and 28 days post-trauma, to track both the initial hearing loss and the degree of recovery over time. nih.gov

Hair Cell Preservation and Synaptic Integrity Assessments

A central goal of otoprotective therapy is the preservation of the delicate structures within the inner ear, primarily the sensory hair cells. nih.gov Intense noise exposure triggers cellular stress pathways that lead to the death of these cells, particularly the outer hair cells (OHCs). nih.gov Preclinical studies on R-azasetron besylate have demonstrated its significant efficacy in preserving these vital cells. nih.gov Following a 28-day treatment period after severe acoustic trauma in rats, cochlear analysis showed that animals receiving R-azasetron besylate had significantly more surviving OHCs compared to those that received a placebo. nih.gov The preservation was most notable in the basal region of the cochlea, with up to 5.3 times more surviving cells, directly correlating with the functional improvements measured by DPOAEs. nih.gov

Beyond the survival of the hair cell body, the integrity of the synapse between the inner hair cell and the auditory nerve fiber is critical for hearing. nih.gov This connection, known as the ribbon synapse, is highly vulnerable to noise-induced damage, a condition termed cochlear synaptopathy or "hidden hearing loss". nih.gov While the primary endpoint reported in major preclinical studies of R-azasetron besylate was the quantification of hair cell survival, the preservation of these cells is a fundamental prerequisite for maintaining synaptic integrity. nih.gov By preventing the initial apoptosis and damage to the hair cells, R-azasetron besylate indirectly supports the structural foundation necessary for functional synapses.

Long-Term Otoprotective Effects in Animal Models

To be considered a viable treatment, an otoprotective agent must demonstrate effects that are not merely transient but lead to lasting preservation of hearing function. Studies on R-azasetron besylate have incorporated long-term evaluation in animal models to confirm its sustained benefit.

In a key study using a rat model of severe acoustic trauma, the effects of daily oral administration of R-azasetron besylate were monitored over a 28-day period. nih.gov This duration allows for the assessment of both the acute protective effects and the promotion of long-term recovery. The results showed that the improvements in hearing were maintained throughout the study period. Specifically, the recovery of ABR thresholds in the groups treated with R-azasetron besylate reached statistical significance at the 28-day endpoint compared to the placebo group. nih.gov This indicates that the initial protection afforded by the compound translates into a durable recovery of auditory neural function. The sustained improvement over four weeks suggests that R-azasetron besylate effectively mitigates the long-term pathological consequences of acoustic trauma in the inner ear. nih.gov

Investigation of Shared Apoptotic Pathways in Different Ototoxicity Etiologies

The deleterious impact of various insults on the inner ear, such as exposure to ototoxic drugs like cisplatin and acoustic trauma, frequently converges on a common pathophysiological endpoint: the apoptotic death of sensory hair cells and neurons. Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of molecular events. Research into the otoprotective potential of R-Azasetron besylate (also known as SENS-401) has illuminated the compound's role in modulating these critical cell death pathways. A significant finding is that hearing loss induced by cisplatin and by severe acoustic trauma appears to share these common apoptotic pathways, providing a basis for the broad-spectrum therapeutic potential of R-Azasetron besylate. nih.gov

Ototoxic insults, whether chemical or noise-induced, are known to trigger an increase in intracellular reactive oxygen species (ROS), leading to cellular stress. archivesofmedicalscience.com This oxidative stress is a key initiator of the intrinsic apoptotic pathway, which is heavily implicated in cochlear damage. This pathway involves the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax, are upregulated, while anti-apoptotic members, like Bcl-2, are suppressed. This imbalance leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. archivesofmedicalscience.com Specifically, caspase-9 and the final executioner caspase-3 are known to be activated in response to ototoxic damage. archivesofmedicalscience.com

R-Azasetron besylate is identified as both a 5-HT3 receptor antagonist and a calcineurin inhibitor. sensorion.combioworld.com Its efficacy in preventing hearing loss is largely attributed to its calcineurin-inhibiting properties. nih.gov Calcineurin is a calcium-dependent phosphatase that, when activated by disrupted calcium homeostasis following an ototoxic insult, can trigger apoptotic pathways. sensorion.com By inhibiting calcineurin, R-Azasetron besylate is hypothesized to interrupt the downstream signaling that leads to apoptosis, thereby preserving the delicate structures of the inner ear. sensorion.com

Preclinical studies have demonstrated the efficacy of R-Azasetron besylate in animal models of both cisplatin-induced and acoustic trauma-induced hearing loss, underscoring its potential to intervene in these shared apoptotic mechanisms.

In a rat model of cisplatin-induced ototoxicity, oral administration of R-Azasetron besylate was shown to be effective. nih.gov The study highlighted that the compound did not interfere with the chemotherapeutic efficacy of cisplatin, a crucial factor for its clinical applicability. nih.gov The protective effects were evident in the significant preservation of outer hair cells (OHCs), particularly in the basal turn of the cochlea, which is most susceptible to cisplatin damage. nih.gov This preservation of cellular structures correlates with improved auditory function as measured by auditory brainstem response (ABR) and distortion product otoacoustic emissions (DPOAE). nih.gov

Similarly, in a rat model of severe acoustic trauma, R-Azasetron besylate demonstrated significant otoprotective effects. nih.gov Treatment with the compound led to improved hearing thresholds and a greater number of surviving OHCs compared to placebo. nih.gov Notably, the therapeutic window for R-Azasetron besylate in this model was found to extend for a significant duration post-trauma, suggesting its potential utility even when immediate treatment is not possible. nih.gov

The following tables summarize key findings from preclinical studies of R-Azasetron besylate in these two distinct, yet mechanistically linked, models of ototoxicity.

Table 1: Preclinical Efficacy of R-Azasetron Besylate in Cisplatin-Induced Ototoxicity

| Parameter | Finding | Significance | Reference |

| Model | Rat model of cisplatin-induced hearing loss | - | nih.gov |

| Cellular Protection | Significantly more surviving outer hair cells (up to 11-fold more in the basal turn) compared with placebo. | p < 0.001 | nih.gov |

| Functional Protection | Significant improvement in auditory brainstem response (ABR) threshold shift (up to 30 dB) and distortion product otoacoustic emission (DPOAE) amplitude loss (up to 19 dB) over placebo. | Statistically Significant | nih.gov |

| Chemotherapeutic Interaction | Did not impact cisplatin cytotoxicity in a panel of cisplatin-sensitive cell lines. | - | nih.gov |

Table 2: Preclinical Efficacy of R-Azasetron Besylate in Acoustic Trauma-Induced Hearing Loss

| Parameter | Finding | Significance | Reference |

| Model | Male rat model of severe acoustic trauma-induced hearing loss | - | nih.gov |

| Cellular Protection | Significantly more surviving outer hair cells (up to 5.3-fold more in the basal cochlea turn) compared with placebo. | Statistically Significant | nih.gov |

| Functional Protection | Significant improvements in ABR threshold shifts/recovery and DPOAE amplitude loss with up to 96-hours delay in initiating treatment. | p < 0.05 | nih.gov |

| Dose-Response | All tested doses improved ABR threshold shift and recovery. | p < 0.05 | nih.gov |

These findings collectively support the hypothesis that R-Azasetron besylate acts on convergent apoptotic pathways initiated by different ototoxic etiologies. By inhibiting key upstream regulators of apoptosis like calcineurin, the compound can effectively mitigate the downstream cascade of cellular death, leading to the preservation of both cochlear structure and auditory function. The investigation into these shared pathways not only elucidates the mechanism of action for R-Azasetron besylate but also reinforces the broader therapeutic strategy of targeting common cell death mechanisms for the treatment of sensorineural hearing loss from various causes.

Advanced Research Methodologies and Translational Research Horizons for R Azasetron Besylate

Proteomic and Transcriptomic Profiling of Cochlear Responses to R-Azasetron Besylate

Advanced "omics" technologies, such as proteomics and transcriptomics, offer powerful methodologies for elucidating the molecular mechanisms underlying the otoprotective effects of R-Azasetron besylate. While specific studies profiling the cochlear response to this compound have not been detailed in published literature, the application of these techniques can be inferred from its known mechanism of action.

Transcriptomic analysis , utilizing techniques like RNA-Seq, would enable researchers to map the gene expression changes within the cochlea following ototoxic insult and subsequent treatment with R-Azasetron besylate. The primary focus of such an investigation would be on gene networks associated with apoptosis, neuroinflammation, and cellular stress, which are known to be activated by agents like cisplatin (B142131). Given that R-Azasetron besylate is a calcineurin inhibitor, transcriptomic studies could specifically probe the expression of genes regulated by the calcineurin/NFAT signaling pathway. A key outcome would be the identification of downregulated pro-apoptotic genes (e.g., caspases, Bax) and upregulated pro-survival genes (e.g., Bcl-2) in the presence of the drug.

Proteomic analysis , using high-resolution mass spectrometry, complements transcriptomics by providing a direct assessment of the proteins being expressed and their post-translational modifications. nih.gov This is particularly relevant for R-Azasetron besylate, as its inhibition of the phosphatase calcineurin would directly alter the phosphorylation state of numerous downstream proteins. sensorion.com A quantitative proteomic approach, such as iTRAQ, could compare the cochlear proteome of animals treated with an ototoxic agent, with and without R-Azasetron besylate. nih.gov This would allow for the identification of specific proteins and signaling pathways modulated by the drug to confer protection. Key proteins of interest would include those involved in hair cell structural integrity, synaptic transmission, and oxidative stress responses. Analysis of perilymph, a fluid within the inner ear, could serve as a "fluid biopsy" to identify secreted proteins that reflect the health status of the cochlea and the therapeutic effect of the drug. frontiersin.org

Table 1: Potential "Omics" Approaches for R-Azasetron Besylate Research

| Methodology | Target Biomolecules | Potential Research Focus | Expected Insights |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | mRNA | Gene expression changes in cochlear tissue (hair cells, spiral ganglion neurons) | Identification of gene networks related to apoptosis, inflammation, and cell survival modulated by R-Azasetron besylate. |

| Proteomics (Mass Spectrometry) | Proteins, Phosphoproteins | Changes in protein abundance and phosphorylation status in response to treatment | Elucidation of downstream targets of calcineurin inhibition; identification of key proteins involved in otoprotection. |

| Perilymph Analysis | Secreted Proteins | "Fluid biopsy" to identify biomarkers of drug efficacy and cochlear health | Discovery of non-invasive markers that correlate with hearing preservation. |

Biomarker Identification for Otoprotection in Preclinical Settings

The identification of reliable biomarkers is crucial for the preclinical evaluation of otoprotective agents like R-Azasetron besylate. These biomarkers can be categorized as functional, anatomical, or molecular.

Functional biomarkers are the most established measures of otoprotection in preclinical models. These include electrophysiological assessments such as the Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs). In rat models of cisplatin-induced hearing loss, the efficacy of R-Azasetron besylate was demonstrated by a significant improvement in ABR threshold shifts (up to 30 dB) and a reduction in DPOAE amplitude loss (up to 19 dB) compared to placebo. nih.gov These non-invasive measures provide a quantitative assessment of the preservation of the entire auditory pathway and outer hair cell function, respectively.

Anatomical biomarkers provide histological evidence of cellular protection. For R-Azasetron besylate, a key anatomical biomarker is the survival of cochlear outer hair cells (OHCs), which are particularly vulnerable to ototoxic agents. amegroups.org Preclinical studies have shown that treatment with R-Azasetron besylate resulted in a significantly higher number of surviving OHCs compared to placebo, with as much as an 11-fold increase in the basal turn of the cochlea following cisplatin exposure. nih.gov This direct quantification of cell survival serves as a powerful indicator of the drug's protective effects.

Molecular biomarkers offer insight into the drug's mechanism of action and target engagement. While specific molecular biomarkers for R-Azasetron besylate are still under investigation, logical candidates arise from its known targets. The activity level of calcineurin in cochlear tissues could serve as a direct biomarker of target engagement. Furthermore, the phosphorylation status of downstream effectors, such as the transcription factor LMO4, which is involved in anti-apoptotic pathways, could be a valuable marker of the drug's therapeutic effect. nih.gov Future research may focus on analyzing perilymph fluid collected from preclinical models to identify specific proteins or metabolites whose levels correlate with the degree of otoprotection observed, paving the way for translatable clinical biomarkers.

Table 2: Key Preclinical Biomarkers for R-Azasetron Besylate Otoprotection

| Biomarker Category | Specific Marker | Method of Measurement | Significance |

|---|---|---|---|

| Functional | Auditory Brainstem Response (ABR) | Electrophysiology | Assesses the integrity of the entire auditory pathway. |

| Distortion Product Otoacoustic Emissions (DPOAE) | Acoustic Measurement | Specifically evaluates the function of outer hair cells. | |

| Anatomical | Outer Hair Cell (OHC) Count | Immunohistochemistry & Microscopy | Provides direct evidence of cellular preservation in the cochlea. nih.gov |

| Molecular (Potential) | Calcineurin Activity | Biochemical Assays | Confirms target engagement of R-Azasetron besylate. |

| Perilymph Proteins | Mass Spectrometry | Potential for non-invasive monitoring of therapeutic response. |

Development of Predictive Preclinical Models for Human Ototoxicity Analogues

The development of clinically relevant animal models is fundamental to evaluating the therapeutic potential of otoprotective candidates. For R-Azasetron besylate (also known as SENS-401), the primary preclinical platform has been the rodent model of cisplatin-induced ototoxicity. nih.govaudiology-worldnews.com

This model is a strong analogue for human ototoxicity, as cisplatin is a widely used chemotherapeutic agent known to cause significant, permanent hearing loss in a large percentage of cancer patients. hearingreview.com The model is typically established by administering a single or multi-cycle dose of cisplatin to rats or mice, which induces dose-dependent and progressive hearing loss that mimics the clinical presentation in humans. nih.govamegroups.orgnih.gov The key pathological features, including the preferential loss of outer hair cells in the high-frequency basal region of the cochlea, are well-replicated in these models. nih.govnih.gov

In studies evaluating R-Azasetron besylate, a rat model of cisplatin-induced hearing loss was used where the compound was administered orally. The outcomes were measured using the functional and anatomical biomarkers of ABR, DPOAE, and OHC counts. nih.gov This model proved effective in demonstrating that R-Azasetron besylate significantly reduces hearing loss and cochlear damage without interfering with the cytotoxic effects of cisplatin on cancer cell lines, a crucial consideration for its potential clinical use. nih.gov

To enhance the predictive value of these models, researchers have focused on optimizing protocols to better reflect clinical scenarios. For instance, moving from single high-dose cisplatin injections to multi-cycle administration protocols more closely approximates how patients receive chemotherapy, resulting in a type and degree of hearing loss that is more analogous to that observed clinically. nih.gov Such optimized models provide a robust platform for examining the mechanisms of cisplatin-induced hearing loss and for the rigorous evaluation of protective therapies like R-Azasetron besylate. nih.gov

Synergistic Approaches with Emerging Therapies for Inner Ear Disorders

The therapeutic strategy for R-Azasetron besylate extends beyond monotherapy to synergistic approaches with other established and emerging treatments for inner ear disorders, most notably cochlear implants and potentially gene therapy.

Synergy with Cochlear Implants: A significant area of research is the combination of R-Azasetron besylate with cochlear implantation. cochlear.com Cochlear implants are transformative for individuals with severe to profound hearing loss, but the implantation process itself can cause trauma leading to the loss of any residual acoustic hearing. The therapeutic goal of using R-Azasetron besylate in this context is to protect the delicate inner ear structures during and after surgery, thereby preserving this residual hearing.

A strategic collaboration between Sensorion and Cochlear Limited is actively exploring this synergy. cochlear.combioworld.com Preclinical studies demonstrated that the combination of SENS-401 with a cochlear implant preserved residual acoustic hearing at statistically significant levels compared to placebo. q4cdn.com This has led to a Phase 2a clinical trial designed to evaluate the efficacy of SENS-401 in preserving residual hearing in patients scheduled for cochlear implantation. biospace.comclinicaltrialsarena.com Preliminary results from this study are promising, having met the primary endpoint by demonstrating that orally administered R-Azasetron besylate reaches therapeutic concentrations in the perilymph of the inner ear. bioworld.comfiercebiotech.com Furthermore, early data on secondary endpoints showed that patients treated with the drug experienced significantly less hearing loss post-implantation compared to an untreated control group. bioworld.comclinicaltrialsarena.com

Translational Horizons with Gene Therapy: While direct combination studies have not yet been conducted, a logical future direction is the potential synergy between R-Azasetron besylate and inner ear gene therapy. Gene therapy for hearing loss aims to correct underlying genetic defects, for example, by replacing a missing or non-functional gene like OTOF to restore protein function in hair cells. frontiersin.orgnih.govindependent.co.uk This approach holds promise for treating certain forms of congenital deafness. frontiersin.orgnih.gov

Q & A

Basic: What analytical methods are recommended for characterizing R-Azasetron besylate in preclinical studies?

To ensure accurate characterization, reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity assessment and quantification. Method validation should follow ICH guidelines, including parameters like linearity (e.g., correlation coefficient ≥0.999), precision (%RSD <2%), and specificity under stress conditions (e.g., acidic, oxidative, thermal degradation) . For structural confirmation, combine spectroscopic techniques (e.g., NMR, mass spectrometry) with chromatographic retention time matching against reference standards .

Basic: How can researchers validate the stability of R-Azasetron besylate under stress conditions?

Conduct forced degradation studies per ICH Q1A guidelines. Expose the compound to:

- Acidic/basic conditions (e.g., 0.1M HCl/NaOH at 80°C for 24 hours).

- Oxidative stress (3% H₂O₂ at room temperature).

- Photolytic/thermal stress (ICH-recommended light and heat exposure).

Monitor degradation using validated RP-HPLC methods, ensuring resolution between parent and degradation peaks. Quantify degradation products and assess method stability-indicating capabilities .

Advanced: How should experimental designs be structured to evaluate R-Azasetron besylate’s otoprotective efficacy in animal models?

Use factorial designs to assess variables like dose, administration route, and timing relative to ototoxic insults (e.g., cisplatin). For example:

- Randomized controlled trials with sham, control, and treatment groups (n ≥10/group).

- Endpoint measurements : Auditory brainstem response (ABR) thresholds, hair cell survival via histology, and biomarker analysis (e.g., prestin levels in blood) .

- Statistical power analysis to determine sample size and minimize Type I/II errors. Include covariates like age and baseline hearing function .

Advanced: How can researchers resolve contradictions in pharmacokinetic data for R-Azasetron besylate across species?

Contradictions may arise from species-specific metabolic pathways. To address this:

- Comparative metabolism studies : Use LC-MS/MS to identify metabolites in plasma/urine across species (e.g., rodents vs. non-human primates).

- In vitro assays : Test hepatic microsome stability to predict interspecies variability.

- Physiologically based pharmacokinetic (PBPK) modeling : Adjust parameters like protein binding and clearance rates to reconcile discrepancies .

Advanced: What strategies are effective for correlating R-Azasetron besylate’s pharmacokinetics with biomarker changes in hearing loss trials?

Adopt longitudinal sampling and multivariate analysis:

- Time-matched sampling : Collect plasma (for drug concentration) and blood/serum (for biomarkers like prestin) at identical time points.

- Mixed-effects modeling : Correlate drug exposure (AUC, Cmax) with biomarker dynamics (e.g., prestin reduction) and functional outcomes (ABR thresholds).

- Covariate adjustment : Control for variables like renal function or concurrent medications .

Basic: What are the critical parameters for ensuring reproducibility in R-Azasetron besylate synthesis?

Document the following rigorously:

- Reaction conditions : Temperature, solvent purity, catalyst concentration.

- Purification steps : Column chromatography solvents, gradient profiles, and crystallization solvents.

- Characterization data : Melting point, chiral purity (via chiral HPLC), and elemental analysis.

Provide raw data in supplementary materials to enable replication .

Advanced: How can researchers optimize intrinsic dissolution rate (IDR) studies for R-Azasetron besylate?

Use a rotating disk apparatus with a fractional factorial design (e.g., 3³⁻¹) to evaluate factors:

- Dissolution medium (e.g., simulated gastric fluid vs. phosphate buffer).

- Compression pressure (e.g., 50–150 MPa).

- Rotation speed (e.g., 50–150 rpm).

Analyze IDR via ANOVA and surface response plots to identify significant interactions .

Basic: What ethical considerations apply to clinical trials of R-Azasetron besylate for pediatric ototoxicity prevention?

- Informed consent : Develop age-appropriate assent forms and parent/guardian consent documents.

- Safety monitoring : Include ototoxicity and renal function assessments at baseline and follow-ups.

- Data sharing : Deposit anonymized datasets in repositories like ClinicalTrials.gov to comply with FAIR principles .

Advanced: How should contradictory results from in vitro vs. in vivo efficacy studies be addressed?

- Dose translation : Apply allometric scaling (e.g., body surface area adjustment) to reconcile in vitro IC₅₀ values with in vivo dosing.

- Tissue penetration studies : Measure drug concentrations in the inner ear using microdialysis or MALDI imaging.

- Mechanistic validation : Use knockout models or siRNA to confirm target engagement .

Basic: What are the key elements of a robust RP-HPLC method for R-Azasetron besylate in biological matrices?

- Mobile phase : Optimize pH (e.g., acetate buffer pH 4.0) and organic modifier ratio (e.g., acetonitrile:buffer 70:30) to achieve sharp peaks (asymmetry factor 0.9–1.2).

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction for plasma/CSF.

- Validation : Include matrix effect evaluation (<15% signal suppression/enhancement) and recovery studies (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.